molecular formula C11H10Cl2F3NO2 B14942095 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

Katalognummer: B14942095
Molekulargewicht: 316.10 g/mol
InChI-Schlüssel: JLMUEPLDKBLPDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is an organic compound with a complex structure that includes dichlorobenzene and trifluoroethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(2,2,2-trifluoroethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound is produced efficiently and meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound would yield 3,4-dichlorobenzoic acid and 2-(2,2,2-trifluoroethoxy)ethylamine .

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-dichloro-N-(2,2,2-trifluoroethyl)benzamide
  • 2,4-dichloro-N-(3-pyridyl)benzamide
  • 3,4-dichloro-N-(2,4-dimethoxyphenyl)benzamide

Uniqueness

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide is unique due to the presence of both dichlorobenzene and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H10Cl2F3NO2

Molekulargewicht

316.10 g/mol

IUPAC-Name

3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide

InChI

InChI=1S/C11H10Cl2F3NO2/c12-8-2-1-7(5-9(8)13)10(18)17-3-4-19-6-11(14,15)16/h1-2,5H,3-4,6H2,(H,17,18)

InChI-Schlüssel

JLMUEPLDKBLPDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)NCCOCC(F)(F)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.